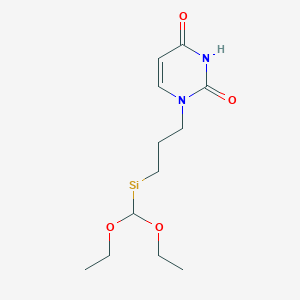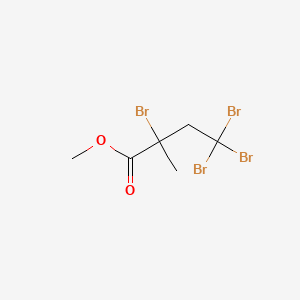![molecular formula C20H42O2 B14302867 2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane CAS No. 113570-77-7](/img/structure/B14302867.png)
2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane is an organic compound characterized by its unique structure, which includes multiple methyl groups and a peroxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane typically involves the reaction of 2,2,5,5-tetramethylhexane with a suitable peroxidizing agent. Common reagents used in the synthesis include hydrogen peroxide or organic peroxides under controlled conditions to ensure the formation of the peroxy linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane can undergo various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, potentially forming alcohols or ketones.
Reduction: Reduction of the peroxy group can yield the corresponding alcohol.
Substitution: The methyl groups can be involved in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of polymers and as an initiator in polymerization reactions.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, leading to oxidative reactions that can modify biological molecules or initiate polymerization processes.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethylhexane: A related compound without the peroxy group, used as a solvent and in organic synthesis.
2,2,5,5-Tetramethyltetrahydrofuran: A non-peroxide forming ether used as a solvent in organic reactions.
2,2,5,5-Tetramethyl-4-phenyl-3-imidazolin-1-yloxy: Used as a radical initiator in chemical synthesis.
Properties
CAS No. |
113570-77-7 |
|---|---|
Molecular Formula |
C20H42O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-1-(2,2,5,5-tetramethylhexylperoxy)hexane |
InChI |
InChI=1S/C20H42O2/c1-17(2,3)11-13-19(7,8)15-21-22-16-20(9,10)14-12-18(4,5)6/h11-16H2,1-10H3 |
InChI Key |
JZYMRBFSUVHMND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(C)(C)COOCC(C)(C)CCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


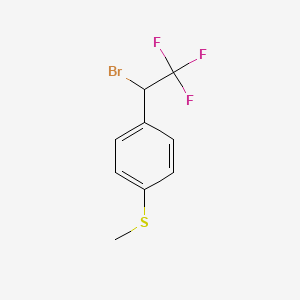

![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)
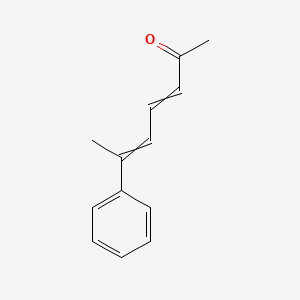
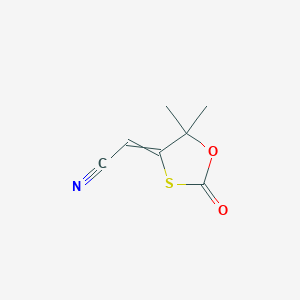

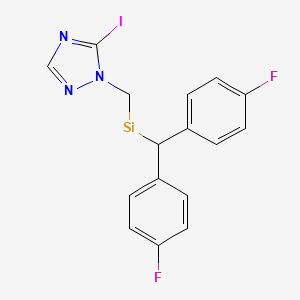
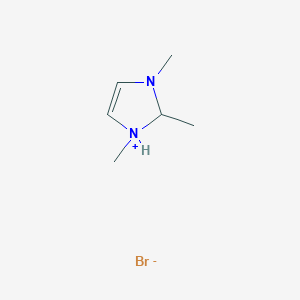
![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)

![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)
